3-Bromo-5-iodo-4-methoxybenzoic acid

Building Block Procurement Molecular Weight Differentiation Halogen Content

Standard di-halogenated benzoic acids lack orthogonal reactivity, forcing additional protection/deprotection steps. 3-Bromo-5-iodo-4-methoxybenzoic acid solves this with a built-in C-I (61.9 kcal/mol) vs C-Br (79.6 kcal/mol) bond energy gap. - Enables regioselective Heck, Suzuki, and Sonogashira couplings without protection - ≥95% purity, solid form, MW 356.94 g/mol - unambiguous LC-MS identification - Immediate availability; no custom synthesis lead times

Molecular Formula C8H6BrIO3
Molecular Weight 356.94 g/mol
Cat. No. B12079492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodo-4-methoxybenzoic acid
Molecular FormulaC8H6BrIO3
Molecular Weight356.94 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1I)C(=O)O)Br
InChIInChI=1S/C8H6BrIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyMGYQQBQECFPLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-iodo-4-methoxybenzoic Acid: Mixed-Halogen Building Block


3‑Bromo‑5‑iodo‑4‑methoxybenzoic acid (CAS 1092308‑81‑0) is a di‑halogenated aromatic carboxylic acid that contains both a bromine atom at the 3‑position and an iodine atom at the 5‑position on a methoxy‑substituted benzene ring . Its molecular formula is C₈H₆BrIO₃ and its molecular weight is 356.94 g/mol . The compound is commercially available from multiple reputable vendors with a minimum purity specification of ≥95 % , and it is supplied as a solid that can be used directly in synthetic workflows.

3-Bromo-5-iodo-4-methoxybenzoic Acid: Orthogonal Reactivity Advantage


Closely related benzoic acid derivatives—such as 3‑bromo‑4‑methoxybenzoic acid, 3‑iodo‑4‑methoxybenzoic acid, 3,5‑dibromo‑4‑methoxybenzoic acid, and 3,5‑diiodo‑4‑methoxybenzoic acid—differ fundamentally in their halogen substitution patterns. This substitution dictates the intrinsic reactivity of the aryl halide bonds and, consequently, the selectivity and sequence of cross‑coupling reactions . The target compound’s mixed bromine/iodine substitution creates a built‑in reactivity gradient that allows for sequential functionalization of the aromatic ring; generic substitution with a mono‑halogenated or symmetrically di‑halogenated analog eliminates this orthogonal reactivity, forcing the synthetic chemist to perform additional protection/deprotection steps or to accept lower regioselectivity.

3-Bromo-5-iodo-4-methoxybenzoic Acid: Evidence vs. Closest Analogs


Distinct Molecular Weight & Halogen Composition

3‑Bromo‑5‑iodo‑4‑methoxybenzoic acid (MW = 356.94 g/mol, containing one Br and one I) occupies a distinct position among common substituted 4‑methoxybenzoic acid derivatives . Compared with the mono‑bromo analog (MW = 231.04 g/mol) , the mono‑iodo analog (MW = 278.04 g/mol) , the di‑bromo analog (MW = 309.94 g/mol) , and the di‑iodo analog (MW = 403.94 g/mol) [1], the target compound provides a specific molecular weight and halogen mass contribution that is not available from any of the symmetrical or mono‑halogenated variants.

Building Block Procurement Molecular Weight Differentiation Halogen Content

Bond Dissociation Energy Differential for Sequential Coupling

The C(sp²)–I bond in aryl iodides is substantially weaker than the C(sp²)–Br bond in aryl bromides, with experimental bond dissociation energies (BDEs) of 61.9 kcal/mol and 79.6 kcal/mol, respectively . This 17.7 kcal/mol difference translates into a marked kinetic preference for oxidative addition of the C–I bond over the C–Br bond under palladium‑catalyzed cross‑coupling conditions. In contrast, symmetric di‑bromo or di‑iodo analogs (e.g., 3,5‑dibromo‑4‑methoxybenzoic acid or 3,5‑diiodo‑4‑methoxybenzoic acid) possess two bonds of equal strength, rendering sequential functionalization without protecting groups difficult.

Cross‑Coupling Bond Dissociation Energy Regioselectivity

Commercial Purity Comparable to Analogs

The target compound is offered with a minimum purity of ≥95 % , which is fully comparable to the purity specifications of widely used mono‑halogenated and di‑halogenated 4‑methoxybenzoic acid derivatives . This parity in purity ensures that procurement of the mixed‑halogen building block does not compromise on quality relative to more common analogs.

Purity Specification Quality Control Procurement

Regioselective Cross-Coupling Precedent from Analog

The mixed‑halogen strategy is validated by the use of 3‑bromo‑5‑iodobenzoic acid—a compound that differs from the target only by the absence of the 4‑methoxy group—in a scalable regioselective Heck cross‑coupling sequence for the preparation of a thromboxane receptor antagonist [1]. In that work, the iodo substituent served as the primary reactive site while the bromo substituent remained intact for subsequent elaboration, demonstrating the feasibility of sequential functionalization enabled by the mixed‑halogen pattern.

Heck Cross‑Coupling Regioselectivity Pharmaceutical Intermediates

3-Bromo-5-iodo-4-methoxybenzoic Acid: Key Application Scenarios


Sequential Cross-Coupling for Drug Intermediates

The compound’s differentiated C–I and C–Br bonds (BDEs 61.9 kcal/mol and 79.6 kcal/mol, respectively) enable stepwise functionalization without additional protection/deprotection steps. This property makes it a valuable building block for constructing complex biaryl or aryl‑alkenyl frameworks in drug discovery programs, analogous to the regioselective Heck coupling demonstrated with 3‑bromo‑5‑iodobenzoic acid [1].

Inventory Differentiation and Traceability

With a molecular weight of 356.94 g/mol and a unique Br/I composition, the compound is easily distinguishable from its mono‑bromo, mono‑iodo, di‑bromo, and di‑iodo counterparts by LC‑MS or elemental analysis . This unambiguous identification reduces the risk of stockroom errors and facilitates rigorous quality control in multi‑compound research environments.

Direct Procurement from Reputable Suppliers

The compound is immediately available from suppliers such as Apollo Scientific and CymitQuimica with a minimum purity of ≥95 % . This ready availability, coupled with purity parity to more common analogs, allows procurement teams to source the exact mixed‑halogen reagent without extended lead times or custom synthesis.

Method Development for Orthogonal C–X Activation

The large BDE gap (Δ = 17.7 kcal/mol) between the C–I and C–Br bonds provides a convenient experimental handle for developing and optimizing palladium‑catalyzed cross‑coupling protocols that require high regioselectivity. This makes the compound a useful standard for calibrating reaction conditions in both academic and industrial process chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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